Pisolactone
Description
Structure
3D Structure
Properties
CAS No. |
87164-33-8 |
|---|---|
Molecular Formula |
C31H50O3 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C31H50O3/c1-18(2)20-17-24(34-27(20)33)19(3)21-11-15-31(8)23-9-10-25-28(4,5)26(32)13-14-29(25,6)22(23)12-16-30(21,31)7/h18-21,24-26,32H,9-17H2,1-8H3/t19-,20+,21+,24-,25-,26-,29+,30+,31-/m0/s1 |
InChI Key |
TWOLTMVJWNRWJQ-DXDFVCSKSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H]5C[C@@H](C(=O)O5)C(C)C |
Canonical SMILES |
CC(C)C1CC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of pisolactone involves isolating it from the fungus Pisolithus tinctorius. The isolation process typically includes extraction, purification, and characterization using spectral evidence and X-ray analysis
Chemical Reactions Analysis
Pisolactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
Antimicrobial Properties
Pisolactone exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents. Research has demonstrated its effectiveness against both bacterial and fungal strains.
Case Studies and Findings
- A study reported that extracts from Pisolithus albus showed antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were notably lower than those of conventional antibiotics like fluconazole .
- In another investigation, this compound was effective against several fungal pathogens, including Candida species. The MICs against Candida tropicalis and Candida krusei were found to be 6.25 µg/mL and 1.56 µg/mL, respectively, indicating its potential as a therapeutic agent for fungal infections .
| Pathogen | MIC (µg/mL) | Source Study |
|---|---|---|
| Candida tropicalis | 6.25 | |
| Candida krusei | 1.56 | |
| Staphylococcus aureus | Varies | |
| Escherichia coli | Varies |
Anticancer Potential
Research suggests that this compound may possess anticancer properties, contributing to the ongoing search for natural compounds with therapeutic effects against various cancer types.
Case Studies and Findings
- A study highlighted the cytotoxic effects of this compound on human lung cancer (A549) and colon cancer (HCT116) cell lines. The compound induced apoptosis in cancer cells, showcasing a mechanism that could be leveraged for cancer therapy .
- In vitro assays indicated that this compound could inhibit cell proliferation in several cancer cell lines, with IC50 values suggesting potent activity at low concentrations .
Antioxidant Activity
This compound has also been studied for its antioxidant properties, which are crucial in combating oxidative stress-related diseases.
Case Studies and Findings
Mechanism of Action
The mechanism of action of pisolactone involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, leading to its bioactive effects. For instance, this compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The following table compares key attributes of Pantolactone , DL-Pantolactone , and Piroctone Olamine , which are the closest analogs to the hypothetical "Pisolactone" based on available evidence:
Key Research Findings
- Pantolactone: Infrared (IR) and mass spectral data confirm its lactone ring structure, with characteristic peaks at 1,760 cm⁻¹ (C=O stretch) and m/z 130 (molecular ion) .
- Piroctone Olamine: Demonstrates broad-spectrum antifungal activity against Malassezia spp., with a minimum inhibitory concentration (MIC) of 0.01–0.1 µg/mL . Its efficacy is attributed to the hydroxypyridinone moiety, which chelates metal ions essential for fungal growth.
Limitations and Ambiguities
The absence of direct references to "this compound" in the evidence necessitates caution. Potential hypotheses include:
Nomenclature Variant: "this compound" may be a regional or outdated term for Pantolactone or a structurally related lactone.
Typographical Error : The term might conflate "Piroctone" and "Pantolactone," both of which are used in personal care products.
Q & A
Basic Research Questions
Q. How can researchers formulate a PICOT-based research question to investigate Pisolactone’s pharmacological effects?
- Methodological Answer: Use the PICOT framework to structure the question:
- P (Population): Define the biological system or model organism (e.g., in vitro cell lines, murine models).
- I (Intervention): Specify this compound’s dosage, administration route, and exposure duration.
- C (Comparison): Identify controls (e.g., placebo, alternative compounds).
- O (Outcome): Quantify measurable endpoints (e.g., enzyme inhibition, cytotoxicity).
- T (Time): Determine the study’s temporal scope (e.g., acute vs. chronic exposure).
Example: “In human hepatocyte cultures (P), how does 50 μM this compound (I) compared to vehicle control (C) affect CYP3A4 activity (O) over 72 hours (T)?” .
Q. What criteria ensure methodological rigor in preliminary studies on this compound’s bioavailability?
- Methodological Answer:
- Data Availability: Pre-validate assays (e.g., HPLC, mass spectrometry) to quantify this compound in biological matrices.
- Statistical Tools: Use power analysis to determine sample size, ensuring reproducibility (e.g., n ≥ 6 replicates).
- Controls: Include positive/negative controls to isolate this compound-specific effects from background noise .
Q. How should researchers design a questionnaire to assess this compound’s clinical trial feasibility?
- Methodological Answer: For mixed-methods studies:
- Quantitative: Use Likert scales to measure clinician confidence in this compound’s safety profile.
- Qualitative: Include open-ended questions to capture unanticipated barriers (e.g., regulatory challenges).
- Sampling: Ensure a representative cohort (e.g., ≥100 clinicians across specialties) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity across studies?
- Methodological Answer:
- Systematic Review: Conduct a meta-analysis to harmonize variables (e.g., cell type, assay protocols).
- Sensitivity Analysis: Test this compound’s dose-response curve under varying conditions (e.g., hypoxia vs. normoxia).
- Transparency: Publish raw datasets and experimental logs to enable third-party validation .
Q. What strategies optimize this compound’s synthetic protocol for reproducibility in multi-lab studies?
- Methodological Answer:
- Detailed Documentation: Report reaction conditions (e.g., temperature, catalysts), purification steps, and spectroscopic validation (e.g., NMR, IR).
- Collaborative Validation: Share protocols with independent labs to test reproducibility.
- Data Supplementation: Provide crystallographic data or chromatograms in supplementary materials .
Q. How should researchers ethically integrate human subject data into this compound’s pharmacokinetic modeling?
- Methodological Answer:
- Informed Consent: Disclose risks/benefits of this compound exposure in trial recruitment.
- Anonymization: Use de-identified patient codes for data linkage.
- Compliance: Adhere to GDPR/HIPAA for data storage and sharing .
Data Management & Integrity
Q. What safeguards prevent data misinterpretation in this compound’s mechanistic studies?
- Methodological Answer:
- Pre-Registration: File study protocols on platforms like ClinicalTrials.gov to reduce post hoc bias.
- Blinding: Use double-blind designs in image analysis (e.g., microscopy).
- Plagiarism Checks: Screen manuscripts for duplicate content using software like iThenticate .
Q. How can researchers balance open-access data sharing with intellectual property concerns for this compound derivatives?
- Methodological Answer:
- Embargo Periods: Delay public release of sensitive data (e.g., novel synthetic routes) until patents are filed.
- Collaborative Agreements: Use material transfer agreements (MTAs) for inter-institutional sharing.
- Selective Disclosure: Publish mechanistic insights while withholding proprietary formulation details .
Tables: Key Methodological Considerations
| Research Phase | Critical Variables | Validation Tools |
|---|---|---|
| Synthesis | Purity (>95%), stereochemical integrity | NMR, HPLC, X-ray crystallography |
| Preclinical Testing | IC50, LD50, bioavailability | Cell viability assays, PK/PD models |
| Clinical Translation | Adverse event rates, patient adherence | EHR data, clinician surveys |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
